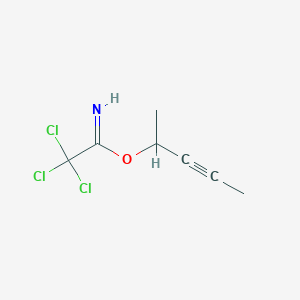

Pent-3-yn-2-yl 2,2,2-trichloroethanimidate

Description

Structure

3D Structure

Properties

CAS No. |

918823-53-7 |

|---|---|

Molecular Formula |

C7H8Cl3NO |

Molecular Weight |

228.5 g/mol |

IUPAC Name |

pent-3-yn-2-yl 2,2,2-trichloroethanimidate |

InChI |

InChI=1S/C7H8Cl3NO/c1-3-4-5(2)12-6(11)7(8,9)10/h5,11H,1-2H3 |

InChI Key |

DZQVKFJKCOBHFH-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(C)OC(=N)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Transformations Involving Pent 3 Yn 2 Yl 2,2,2 Trichloroethanimidate

Elucidation of Imidate Rearrangement Pathways

The rearrangement of trichloroacetimidates is a powerful tool in organic synthesis for the 1,3-transposition of alcohol and amine functionalities. While the Overman rearrangement of allylic trichloroacetimidates is well-established, the pathways for their propargylic counterparts, such as pent-3-yn-2-yl 2,2,2-trichloroethanimidate, present distinct mechanistic questions.

The Overman rearrangement is a thermally or catalytically induced -sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to an allylic trichloroacetamide (B1219227). nrochemistry.com This reaction is highly valued for its predictability and high stereocontrol, proceeding through a concerted, suprafacial, chair-like transition state. nrochemistry.com

The principles of this reaction have been extended to propargylic systems, including propargylic imidic esters. wikipedia.orgacs.org For a secondary propargylic imidate like this compound, a -sigmatropic rearrangement would lead to the formation of a substituted allenamide, specifically N-(1,3-dimethylallen-1-yl)-2,2,2-trichloroacetamide. This transformation provides access to axially chiral allenes, which are valuable synthetic intermediates. Alternatively, under different conditions, a whiterose.ac.uk-rearrangement could occur, yielding a propargylic amine derivative. The synthesis of chiral propargylamines is a significant area of research, often employing substrates with a stereocenter analogous to that in this compound. nih.govorganic-chemistry.orgnih.govnih.gov

The reaction pathway for these propargylic systems is often more complex than for their allylic counterparts, with competing reactions such as nih.gov-rearrangements (in analogous systems), cyclizations, or eliminations being possible. mdpi.comorganic-chemistry.org

While concerted pericyclic pathways are often invoked, the involvement of ionic intermediates, particularly carbocations, represents a major alternative mechanistic route for trichloroacetimidate reactivity. The activation of the imidate, typically with a Brønsted or Lewis acid, enhances the leaving group ability of the trichloroacetamide moiety, facilitating the cleavage of the C-O bond to form a carbocation. syr.edu

In the case of this compound, this would generate a secondary propargylic cation. Such cations are known intermediates in S_N1-type reactions of propargylic systems. nih.gov Research on the solvolysis and substitution of analogous propargylic acetates and alcohols under acidic conditions provides strong evidence for the formation of chiral propargylic cations. nih.govresearchgate.netrsc.org These studies reveal several key characteristics:

The reactions can be stereoconvergent, meaning that either enantiomer of the starting material can lead to the same non-racemic mixture of products, implicating a common cationic intermediate. nih.gov

The facial selectivity of nucleophilic attack on the planar carbocation is directed by the existing stereocenter, leading to a diastereomeric excess in the product.

DFT calculations suggest a preferred conformation for the propargylic cation where the largest group at the adjacent stereocenter is oriented perpendicularly to the cation plane, shielding one face from nucleophilic attack. nih.gov

The stability of the propargylic cation intermediate is a key factor. The presence of the alkyne can stabilize the positive charge through hyperconjugation and π-system participation. Therefore, reactions involving this compound, especially when promoted by strong acids, are likely to have pathways involving cationic intermediates competing with or dominating over concerted rearrangements.

A central question in the reactivity of this compound is whether its rearrangements proceed through a concerted mechanism (a single transition state) or a stepwise mechanism (involving a discrete intermediate). diva-portal.orgyoutube.com

Concerted Mechanism: This pathway involves a pericyclic -sigmatropic rearrangement, analogous to the classic Overman rearrangement. It is characterized by a highly ordered, six-membered chair-like transition state where the C-O bond is broken and the C-N bond is formed simultaneously. This mechanism typically results in a high degree of stereochemical transfer from the starting material to the product.

Stepwise Mechanism: This pathway involves the initial cleavage of the C-O bond to form an ion pair, consisting of a propargylic cation and the trichloroacetamide anion. syr.edunih.gov This is followed by the recombination of the ions, where the nitrogen atom of the anion attacks the carbocation. This S_N1-type mechanism is favored by conditions that stabilize the carbocation, such as polar solvents or the presence of strong Lewis acid catalysts.

The operative mechanism can be diagnosed using various experimental and computational methods:

Kinetic Isotope Effects (KIEs): Measuring KIEs can help distinguish between the two pathways. diva-portal.org

Stereochemical Studies: A concerted reaction is expected to be highly stereospecific, while a stepwise reaction proceeding through a planar cation may be stereoconvergent and show erosion of stereochemical information. nih.gov

Computational Chemistry: DFT calculations can be employed to model the transition states for the concerted pathway and the intermediates and transition states for the stepwise pathway. mdpi.comnih.govnih.gov A comparison of the calculated activation free energies (ΔG‡) for each path can predict the favored mechanism.

For this compound, the secondary nature of the substrate and the propargylic position make both pathways plausible, with the balance likely being sensitive to the specific reaction conditions.

Influence of Catalysis on Reaction Mechanisms

Catalysis is pivotal in controlling the transformations of this compound, often determining not only the reaction rate but also the mechanistic pathway and, consequently, the product selectivity.

Lewis acids are frequently employed to promote reactions of trichloroacetimidates. nih.govnih.govbeilstein-journals.org Their primary role is to activate the imidate by coordinating to the basic nitrogen atom. This coordination enhances the electrophilicity of the carbon atom attached to the oxygen and makes the trichloroacetamide group a more effective leaving group.

This activation can trigger two main mechanistic scenarios:

Promotion of a Stepwise Pathway: By stabilizing the incipient negative charge on the nitrogen of the leaving group, the Lewis acid facilitates C-O bond heterolysis, strongly promoting an S_N1-type mechanism via a propargylic cation intermediate. syr.edunih.gov

Lowering the Barrier for a Concerted Pathway: The Lewis acid can also lower the activation energy of a concerted -sigmatropic rearrangement by withdrawing electron density from the imidate system.

Studies on related propargylic systems have evaluated a range of Lewis acids, with their efficacy often depending on the specific substrate and nucleophile. nih.govnih.govresearchgate.net

Table 1: Comparison of Lewis Acids in Related Propargylic and Trichloroacetimidate Transformations

| Lewis Acid | Typical Application/Observation | Reference |

|---|---|---|

| BF₃·OEt₂ | Effective for Friedel-Crafts propargylation of arenes with O-propargyl trichloroacetimidates. Provides rapid reaction. | nih.govnih.gov |

| Cu(OTf)₂ | Provides good yields in the displacement of trichloroacetimidates, often under milder conditions than stronger Lewis acids. | nih.gov |

| Sc(OTf)₃ / La(OTf)₃ | Catalyzes propargylic etherification and sulfanylation from alcohols and thiols. | nih.gov |

| Bi(OTf)₃ | Used to generate propargylic cations from propargylic acetates for S_N1-type reactions. | nih.gov |

| InCl₃ | Effective catalyst for cationic Povarov reactions involving N-propargyl iminium ions and in Meyer-Schuster rearrangements. | nih.govwikipedia.org |

The choice of Lewis acid is critical for controlling the reaction of this compound, influencing the balance between rearrangement and intermolecular substitution reactions.

Transition metals offer a diverse array of activation modes for propargylic systems, distinct from Lewis acid catalysis. acs.orgnih.gov Metals like palladium, gold, and iridium are particularly prominent.

Palladium Catalysis: Pd(II) salts are known to catalyze the Overman rearrangement. wikipedia.orgorganic-chemistry.org Palladium catalysts are also extensively used in reactions of propargylamines and their derivatives, such as carbonylations to form allenamides or hydrogen-transfer reactions to form allenes. organic-chemistry.orgnih.govnih.gov The mechanism often involves the formation of π-allyl or π-propargyl palladium intermediates.

Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III), are highly effective at activating alkynes. quizlet.comchimia.ch They catalyze a range of rearrangements of propargylic alcohols and their derivatives, including Meyer-Schuster and propargyl Claisen rearrangements. wikipedia.orgnih.gov The mechanism is believed to involve the coordination of the gold catalyst to the alkyne, which lowers the energy for rearrangement or renders the propargylic position susceptible to nucleophilic attack. researchgate.net

Iridium Catalysis: Iridium complexes, often paired with chiral ligands, are used for enantioselective functionalization of propargylic C-H bonds, proceeding via an allenyliridium intermediate. acs.org

In all transition metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role. whiterose.ac.ukyoutube.com Ligand effects can be profound, influencing nearly every aspect of the reaction:

Table 2: Influence of Ligands in Transition Metal-Catalyzed Propargylic Reactions

| Metal/Catalyst System | Ligand Type | Observed Effect | Reference |

|---|---|---|---|

| Palladium | Bulky Phosphines (e.g., P(t-Bu)₃) | Can control product selectivity in carbonylation reactions of propargylamines, favoring one isomer. | nih.gov |

| Palladium | Chiral Phosphapalladacycles (e.g., CAP-Cl) | Induces high enantioselectivity in the allylic imidate rearrangement. The planar chirality of the ligand controls the facial selectivity of the reaction. | nih.gov |

| Gold(I) | Phosphines (e.g., PPh₃) | The ligand and counter-ion (e.g., OTf⁻ vs. BF₄⁻) can affect the regioselectivity between - and whiterose.ac.uk-rearrangement pathways in propargyl Claisen rearrangements. | |

| Iridium | Chiral Diene or Phosphoramidite Ligands | Enables highly enantioselective propargylic C-H functionalization by creating a chiral pocket around the metal center. | acs.org |

For this compound, a transition metal catalyst could be tuned through ligand modification to selectively favor a desired pathway, such as a stereospecific -rearrangement, over competing ionic or C-H activation pathways. nih.gov

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. While specific computational studies on this compound are not available in the current literature, extensive theoretical investigations into analogous systems provide significant insights into the likely energetic landscapes and transition state geometries for its transformations. The primary reaction pathway for propargylic trichloroacetimidates is the Overman rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement.

Detailed research into the related Claisen rearrangement of aryl propargyl ethers and the Overman rearrangement of allylic trichloroacetimidates indicates that these reactions typically proceed through a highly ordered, chair-like six-membered transition state. organic-chemistry.org The thermal rearrangement is a concerted, pericyclic process, and its feasibility is governed by the activation energy required to achieve this specific geometry.

A computational study on the Claisen rearrangement of N-protonated, N-propargyl substituted anilines, which serves as a close electronic and structural analogue to the Overman rearrangement of a propargylic trichloroacetimidate, has provided quantitative data on the energetics of this type of transformation. nsf.gov This research utilized DFT calculations to map the free energy profile of the reaction cascade initiated by the researchgate.netresearchgate.net-sigmatropic shift.

The initial and rate-determining step is the researchgate.netresearchgate.net-sigmatropic rearrangement. For a model system within that study, the calculated kinetic barrier (ΔG‡) for this step was found to be 33.1 kcal/mol. nsf.gov This relatively high activation energy is consistent with experimental observations that such rearrangements often require elevated temperatures to proceed at a practical rate. The study also explored the influence of substituents, finding that an electron-withdrawing nitro group on the aryl ring can lower the activation barrier to 31.7 kcal/mol, thereby accelerating the reaction. nsf.gov

The transition state for the researchgate.netresearchgate.net-sigmatropic rearrangement involves the simultaneous breaking of the C-O bond and the formation of a new C-C bond. The specific geometry of this transition state is critical in determining the stereochemical outcome of the reaction. For propargylic systems like this compound, the rearrangement is expected to produce an allenic intermediate, which can then undergo subsequent reactions.

The following tables summarize key energetic parameters and features based on computational studies of these analogous rearrangements.

Table 1: Calculated Free Energy of Activation for Analogous researchgate.netresearchgate.net-Sigmatropic Rearrangements

| Reactant System | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| N-propargyl substituted aniline | DFT (B97X-D) | 33.1 | nsf.gov |

Table 2: General Features of the researchgate.netresearchgate.net-Sigmatropic Rearrangement Transition State

| Feature | Description |

|---|---|

| Geometry | Typically proceeds through a chair-like six-membered ring. |

| Process | A concerted, pericyclic reaction mechanism. |

| Bond Dynamics | Involves the simultaneous breaking of the C-O single bond and the formation of a new C-C single bond. |

| Product of Initial Rearrangement | For propargylic substrates, this step leads to the formation of an allenic intermediate. |

These computational findings for closely related systems strongly suggest that the thermal transformation of this compound would also proceed via a high-energy, concerted researchgate.netresearchgate.net-sigmatropic rearrangement to yield a trichloroacetamido-substituted allene. The energetics of this process would likely be comparable to those detailed above, requiring significant thermal input to overcome the activation barrier.

Chemical Transformations and Reactivity of Pent 3 Yn 2 Yl 2,2,2 Trichloroethanimidate

Rearrangement Reactions Leading to Propargylic Amides and Related Nitrogen-Containing Structures

The most prominent reaction of Pent-3-yn-2-yl 2,2,2-trichloroethanimidate is its nrochemistry.comnrochemistry.com-sigmatropic rearrangement, an analogue of the well-known Overman rearrangement. nrochemistry.comwikipedia.org This transformation involves the transposition of the imidate and the propargylic group, leading to the formation of a thermodynamically more stable N-propargyl trichloroacetamide (B1219227). This rearrangement can be induced either thermally or through catalysis by various metal salts. wikipedia.orgbeilstein-journals.org

Regioselectivity and Stereoselectivity in Intramolecular Rearrangements

The intramolecular rearrangement of this compound to N-(1-methylbut-2-ynyl)-2,2,2-trichloroacetamide proceeds with a high degree of regioselectivity and stereoselectivity. The reaction is a concerted, suprafacial nrochemistry.comnrochemistry.com-sigmatropic shift that occurs through a chair-like six-membered transition state. nrochemistry.com The driving force for this irreversible reaction is the formation of the stable amide bond. nrochemistry.com

For secondary propargylic trichloroacetimidates, such as the title compound, the stereochemistry of the starting alcohol dictates the stereochemistry of the resulting amine. The rearrangement of trichloroacetimidates derived from secondary allylic alcohols is known to proceed with a high level of stereoselectivity, and this principle extends to their propargylic counterparts. nrochemistry.com The chirality at the C2 position of the pent-3-yn-2-ol precursor is transferred to the newly formed C-N bond in the product.

The regioselectivity is inherent to the nrochemistry.comnrochemistry.com-sigmatropic nature of the rearrangement, where the nitrogen atom forms a bond with the terminal carbon of the alkyne (C4 of the pentynyl group), and the C2-O bond is broken. This results in a clean 1,3-transposition of the oxygen and nitrogen functionalities.

Table 1: Regio- and Stereoselectivity in the Rearrangement of an Analogous Secondary Propargylic Trichloroacetimidate (B1259523)

| Starting Material | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio |

| (S)-1-phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate | PdCl₂(PhCN)₂ | THF | 25 | (R,E)-N-(1-phenylprop-1-en-3-yl)-2,2,2-trichloroacetamide | 85 | >95:5 |

| (S)-1-phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate | Thermal | Xylene | 140 | (R,E)-N-(1-phenylprop-1-en-3-yl)-2,2,2-trichloroacetamide | 78 | >95:5 |

Data is for an analogous aryl-substituted propargylic trichloroacetimidate and is intended to be illustrative of the expected selectivity.

Investigation of Competing Fragmentation Pathways

While the nrochemistry.comnrochemistry.com-sigmatropic rearrangement is a major pathway, competing fragmentation reactions can occur, particularly under Lewis acidic conditions. The activation of the trichloroacetimidate by a Lewis acid can lead to the formation of a propargyl cation intermediate. This cation can then undergo several competing reactions, including elimination or trapping by nucleophiles present in the reaction mixture.

In the case of secondary propargylic imidates, elimination to form an enyne is a potential side reaction. Furthermore, fragmentation of the molecule can lead to other byproducts. The choice of catalyst and reaction conditions is therefore crucial in directing the reaction towards the desired rearranged product and minimizing these competing pathways. For instance, the use of palladium(II) or mercury(II) catalysts has been shown to favor the rearrangement, while stronger Lewis acids may promote fragmentation. wikipedia.org

Alkylation Reactions Utilizing the Trichloroacetimidate as a Leaving Group

The trichloroacetimidate group is an excellent leaving group, particularly when activated by a Brønsted or Lewis acid. syr.edu This allows for the use of this compound as an alkylating agent to introduce the pent-3-yn-2-yl group onto a variety of nucleophiles. These reactions typically proceed via an SN1 or SN2 mechanism, depending on the substrate, nucleophile, and reaction conditions.

Reactions with Carbon Nucleophiles

This compound can react with a range of carbon nucleophiles, including electron-rich aromatic compounds and organometallic reagents. For example, indoles can be alkylated at the C3 position. nih.govnih.gov The reaction of 2-substituted indoles with trichloroacetimidates in the presence of a Lewis acid like TMSOTf can lead to 3,3-dialkylated indolenines. nih.gov

Organocuprates have also been shown to react with propargylic substrates, although the reactivity with trichloroacetimidates is less documented than with other leaving groups like halides or sulfonates. These reactions would be expected to proceed via an SN2' mechanism, leading to allenylic products, or via direct SN2 substitution.

Table 2: Alkylation of Carbon Nucleophiles with Analogous Propargyl Trichloroacetimidates

| Nucleophile | Imidate | Catalyst | Solvent | Product | Yield (%) |

| 2-Methylindole | Propargyl 2,2,2-trichloroethanimidate | TMSOTf | CH₂Cl₂ | 2-Methyl-3-(prop-2-yn-1-yl)-3H-indole | 61 |

| 1,3-Dimethoxybenzene | C3a-trichloroacetimidate pyrroloindoline | BF₃·OEt₂ | DCE | C3a-(2,4-dimethoxyphenyl)pyrroloindoline | 79 |

Data is for analogous propargyl and more complex trichloroacetimidates and is illustrative. nih.govnih.gov

Direct Amination with Nitrogen Nucleophiles

The displacement of the trichloroacetimidate group by nitrogen nucleophiles provides a direct route to propargylic amines. organic-chemistry.org Both primary and secondary amines can be used as nucleophiles. researchgate.net The reaction is typically catalyzed by a Lewis acid to facilitate the departure of the leaving group. nih.gov This method offers a valuable alternative to other synthetic routes to propargylic amines, such as the A3 coupling reaction. organic-chemistry.org The use of unactivated aromatic amines in rhodium-catalyzed amination of secondary allylic trichloroacetimidates has been shown to favor the branched product with high regioselectivity. nih.gov

Table 3: Direct Amination of Trichloroacetimidates with Nitrogen Nucleophiles

| Nucleophile | Imidate | Catalyst | Solvent | Product | Yield (%) |

| N-Methylaniline | C3a-trichloroacetimidate pyrroloindoline | BF₃·OEt₂ | DCE | C3a-(N-methylanilino)pyrroloindoline | 55 |

| Indoline | C3a-trichloroacetimidate pyrroloindoline | BF₃·OEt₂ | DCE | C3a-(indolin-1-yl)pyrroloindoline | 68 |

Data is for an analogous complex trichloroacetimidate and is illustrative. nih.gov

Transformations with Oxygen and Sulfur Nucleophiles

Alcohols and thiols can also serve as nucleophiles in substitution reactions with this compound to form the corresponding propargylic ethers and sulfides. nih.gov These reactions are generally promoted by Lewis acids. nih.govnih.gov Phenols, aliphatic alcohols, and thiols have all been shown to be effective nucleophiles in displacing the trichloroacetimidate group from similar substrates, often in high yields. nih.gov The reaction with thiols is particularly efficient, sometimes proceeding even without a catalyst under thermal conditions. syr.edu

Table 4: Reactions of an Analogous Trichloroacetimidate with Oxygen and Sulfur Nucleophiles

| Nucleophile | Imidate | Catalyst | Solvent | Product | Yield (%) |

| 4-Bromophenol | C3a-trichloroacetimidate pyrroloindoline | BF₃·OEt₂ | DCE | C3a-(4-bromophenoxy)pyrroloindoline | 75 |

| 2-Nitrobenzyl alcohol | C3a-trichloroacetimidate pyrroloindoline | BF₃·OEt₂ | DCE | C3a-(2-nitrobenzyloxy)pyrroloindoline | 95 |

| Thiophenol | C3a-trichloroacetimidate pyrroloindoline | BF₃·OEt₂ | DCE | C3a-(phenylthio)pyrroloindoline | 98 |

Data is for an analogous complex trichloroacetimidate and is illustrative. nih.gov

Functionalization of the Alkyne Moiety within the Compound Structure

The carbon-carbon triple bond in this compound is a site of rich reactivity, amenable to a variety of transformations that allow for the construction of complex molecular architectures.

Transition metal catalysis provides a powerful toolkit for the functionalization of alkynes, and while specific studies on this compound are not extensively documented, the reactivity of analogous propargyl systems offers significant insight. Various transition metals, including gold, platinum, palladium, and rhodium, are known to activate the alkyne functionality towards a range of transformations.

Gold(I) and Gold(III) catalysts, in particular, have emerged as potent π-acidic activators for alkynes, facilitating a diverse array of reactions. For instance, gold catalysts can promote the cycloisomerization of propargyl esters and acetals, proceeding through gold-carbene intermediates. These intermediates are highly electrophilic and can undergo subsequent nucleophilic attack to form various cyclic structures. It is plausible that this compound, after rearrangement to the corresponding amide, could undergo similar gold-catalyzed transformations.

Platinum catalysts, such as PtCl₂, are also effective in activating alkynes. They can catalyze tandem cyclization-Nazarov cyclization reactions of enynes, leading to complex carbocyclic frameworks. researchgate.net The internal alkyne of the title compound could potentially participate in such tandem sequences.

Palladium catalysts are well-known for their role in cross-coupling reactions. While not a direct functionalization of the alkyne within the intact imidate, the propargylic nature of the compound suggests potential for palladium-catalyzed propargylic substitution reactions. nii.ac.jp Furthermore, palladium(0) has been shown to catalyze the intramolecular [2+2+2] cyclotrimerization of diynes and triynes, indicating its potential to engage the alkyne of the title compound in cycloaddition reactions. mdpi.com

Rhodium catalysts have been employed in reductive annulation cascade reactions involving the formal anti-carborhodation of a C≡C bond. wikipedia.org Such a process could potentially be applied to the alkyne moiety in the title compound to construct fused ring systems.

The following table summarizes representative transition metal-catalyzed reactions on related propargyl systems, which could be extrapolated to this compound.

| Catalyst System | Substrate Type | Transformation | Product Type |

| Au(I) complexes | Propargyl esters/acetals | [2+1], [3+2] Cycloadditions | Vinylcyclopropanes, Dihydrofurans |

| PtCl₂ | Enynes | Tandem Cyclization-Nazarov Cyclization | Complex Carbocycles |

| Pd(0)/PPh₃ | Diynes and Triynes | [2+2+2] Cyclotrimerization | Aromatic Esters |

| Rh(I) complexes | Internal Alkynes | Reductive Annulation Cascade | Cyclopenta[de]quinolinediones |

A prominent reaction pathway for propargyl trichloroacetimidates is their intramolecular cyclization, often catalyzed by transition metals. These reactions typically proceed through the initial rearrangement of the trichloroacetimidate to the more stable N-propargyl trichloroacetamide, followed by nucleophilic attack of the amide nitrogen or oxygen onto the activated alkyne.

Gold(I) catalysts have been shown to be particularly effective in promoting the intramolecular hydroamination of trichloroacetimidates derived from propargyl alcohols. youtube.comnih.govnih.gov This reaction proceeds under mild conditions and leads to the formation of 4-methylene-4,5-dihydrooxazoles. nih.gov The proposed mechanism involves the activation of the alkyne by the gold(I) complex, followed by an intramolecular attack of the nitrogen atom of the imidate. For this compound, this would lead to a substituted oxazoline (B21484) derivative.

Silver(I) complexes can also catalyze the intramolecular addition of trichloroacetimidates to alkynes, with the selectivity of the reaction being dependent on the counter-anion and solvent. researchgate.net The use of non-chelating nitrogenous ligands can suppress competitive Brønsted acid catalysis and improve the yield and selectivity of the cyclization.

The table below outlines the outcomes of intramolecular cyclizations of related propargyl trichloroacetimidates.

| Catalyst | Substrate | Product |

| [Au(PPh₃)]SbF₆ | Propargyl trichloroacetimidate | 4-Methylene-4,5-dihydrooxazole |

| AgOTf | Propargyl trichloroacetimidate | Mixture of cyclized products |

Hydroamination, the formal addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of nitrogen-containing compounds. As discussed in the previous section, intramolecular hydroamination of propargyl trichloroacetimidates is a well-established reaction. youtube.comnih.govnih.gov This transformation is efficiently catalyzed by late transition metals like gold, which activate the alkyne towards nucleophilic attack by the nitrogen atom of the imidate group. nih.gov

In the context of this compound, an intramolecular hydroamination would lead to a substituted oxazoline. The reaction is typically highly regioselective, with the nitrogen atom attacking the internal carbon of the alkyne that is closer to the activating metal.

Besides hydroamination, other addition reactions to the triple bond are also conceivable. For instance, the addition of thiols, amines, and alcohols to activated alkynes is a common transformation. nih.gov While intermolecular additions to the title compound would compete with the intramolecular cyclization, under specific conditions, such reactions could be favored. For example, in the presence of a suitable catalyst and a high concentration of an external nucleophile, intermolecular addition might occur.

The following table summarizes the key features of intramolecular hydroamination of related systems.

| Catalyst System | Key Features |

| Au(I) complexes | Mild reaction conditions, high efficiency, formation of 4-methylene-4,5-dihydrooxazoles. nih.gov |

| Ag(I) complexes | Selectivity dependent on counter-anion and solvent, potential for Brønsted acid catalysis. researchgate.net |

Stereocontrolled Transformations Derived from the Chiral Center

The presence of a stereogenic center at the C-2 position of the pent-3-yn-2-yl moiety introduces the element of chirality, opening up possibilities for stereocontrolled transformations.

While specific diastereoselective or enantioselective reactions involving this compound are not prominently featured in the literature, the principles of stereocontrol in reactions of chiral propargylic systems are well-established. The existing chiral center can influence the stereochemical outcome of reactions at the alkyne or other parts of the molecule, leading to the preferential formation of one diastereomer over others.

For instance, in the enantioselective addition of terminal di- and triynes to aldehydes, chiral ligands are used to control the stereochemistry of the newly formed propargylic alcohol. researchgate.net Conversely, if the propargylic alcohol is already chiral, as in the case of the precursor to the title compound, it can direct the stereochemistry of subsequent reactions. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis.

In the context of the intramolecular cyclization of this compound, the chiral center at C-2 could direct the facial selectivity of the nucleophilic attack on the alkyne, leading to a diastereomerically enriched oxazoline product. The degree of diastereoselectivity would depend on the proximity of the chiral center to the reacting centers and the nature of the transition state.

The following table presents examples of stereoselective reactions on related chiral propargylic systems, illustrating the potential for stereocontrol.

| Reaction Type | Chiral Influence | Outcome |

| Asymmetric Allenylboration | Chiral Brønsted Acid Catalyst | High diastereo- and enantioselectivity in the formation of homopropargyl alcohols. nih.gov |

| Addition to Aldehydes | Chiral N-methylephedrine ligand | Enantioselective synthesis of propargylic alcohols. |

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture into a single enantiomer of a product in theoretically 100% yield. This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. A related process, dynamic kinetic asymmetric transformation (DYKAT), can convert a mixture of diastereomers into a single stereoisomer. nih.gov

For this compound, a DYKAT process could be envisaged for its rearrangement product, the chiral N-(pent-3-yn-2-yl)-2,2,2-trichloroacetamide. If a racemization catalyst for the chiral center at C-2 is present along with a chiral catalyst that selectively promotes a subsequent reaction of one enantiomer of the amide, a single enantiomer of the final product could be obtained.

The racemization of propargylic alcohols can be achieved using various metal catalysts, such as those based on vanadium or ruthenium. youtube.com This racemization, coupled with an enantioselective enzymatic acylation, is a common strategy for the DKR of propargylic alcohols. youtube.com A similar approach could potentially be applied to the chiral amide derived from the title compound. For example, a palladium-catalyzed dynamic kinetic asymmetric aminocarbonylation has been reported for the synthesis of axially chiral amides.

The table below summarizes key aspects of DYKAT relevant to the potential transformations of the title compound.

| Racemization Catalyst | Enantioselective Reaction | Substrate Type |

| Oxovanadium complexes | Lipase-catalyzed acylation | Racemic propargyl alcohols youtube.com |

| Ruthenium complexes | Lipase-catalyzed acylation | Racemic secondary alcohols |

Catalytic Strategies in Pent 3 Yn 2 Yl 2,2,2 Trichloroethanimidate Chemistry

Brønsted Acid Catalysis

Brønsted acids are known to protonate the nitrogen atom of the trichloroacetimidate (B1259523) group, converting it into a highly effective leaving group, trichloroacetamide (B1219227). This protonation significantly enhances the electrophilicity of the associated carbon atom, making it susceptible to attack by a wide range of nucleophiles.

In the context of Pent-3-yn-2-yl 2,2,2-trichloroethanimidate, Brønsted acid catalysis would be expected to promote substitution reactions where various nucleophiles displace the trichloroacetamide group. The general mechanism involves the initial protonation of the imidate nitrogen, followed by nucleophilic attack at the C2 position of the pent-3-yn-2-yl moiety.

Table 1: Representative Brønsted Acids and Their Expected Role

| Brønsted Acid | Formula | Anticipated Role |

| Triflic acid | TfOH | Strong acid, expected to be a highly effective catalyst, potentially leading to rapid reactions. |

| Camphorsulfonic acid | CSA | A milder organic acid, which may offer better control and selectivity in some transformations. core.ac.uk |

| p-Toluenesulfonic acid | TsOH | A common and cost-effective acid catalyst suitable for a range of acid-mediated reactions. |

Research on other trichloroacetimidates has shown that the choice of Brønsted acid can influence reaction rates and, in some cases, the product distribution, particularly if side reactions are possible. nih.gov

Lewis Acid Catalysis

Lewis acids activate the trichloroacetimidate group by coordinating to one of the nitrogen or oxygen atoms, thereby increasing the leaving group ability of the trichloroacetamide. This mode of activation is frequently employed in organic synthesis for its efficiency and the ability to tune reactivity by selecting different Lewis acids.

For this compound, Lewis acid catalysis would facilitate substitution reactions in a manner similar to Brønsted acids. The choice of Lewis acid can be critical, with stronger Lewis acids like boron trifluoride etherate promoting faster reactions, while weaker Lewis acids might be necessary for sensitive substrates to avoid decomposition or side reactions. syr.edu

Table 2: Common Lewis Acids and Their Anticipated Function

| Lewis Acid | Formula | Expected Function |

| Boron trifluoride etherate | BF₃·OEt₂ | A strong Lewis acid, widely used for activating trichloroacetimidates. syr.edu |

| Trimethylsilyl (B98337) triflate | TMSOTf | A powerful Lewis acid known to catalyze a variety of transformations involving trichloroacetimidates. |

| Copper(II) triflate | Cu(OTf)₂ | A milder Lewis acid that can offer enhanced selectivity in certain reactions. |

The interaction between the Lewis acid and the alkyne functionality within the substrate could also lead to more complex reaction pathways, although such reactivity would be highly dependent on the specific Lewis acid and reaction conditions.

Transition Metal Catalysis

Transition metals offer a diverse range of catalytic activities that could be applied to this compound, targeting either the trichloroacetimidate group or the alkyne moiety.

Palladium-Catalyzed Transformations

Palladium catalysts are exceptionally versatile and could be expected to engage with this compound in several ways. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could potentially occur at the alkyne terminus. nih.gov Additionally, palladium catalysts are known to mediate reactions involving allylic and propargylic systems, suggesting that the entire Pent-3-yn-2-yl group could undergo transformations.

Nickel-Catalyzed Reactions

Nickel catalysts are often used in reactions involving C-O bond activation and can also catalyze rearrangements of trichloroacetimidates. It is plausible that a nickel catalyst could promote the rearrangement of this compound to the corresponding N-(pent-3-yn-2-yl)-2,2,2-trichloroacetamide. Such rearrangements have been documented for other trichloroacetimidates.

Rhodium-Catalyzed Processes

Rhodium catalysts are well-known for their ability to catalyze a variety of reactions involving alkynes, including hydrofunctionalization and cyclization reactions. The presence of the alkyne in this compound makes it a potential substrate for rhodium-catalyzed transformations, which could lead to the formation of complex cyclic structures.

Copper-Catalyzed Reactions

Copper catalysts are often employed in click chemistry and other alkyne-related transformations. For instance, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be envisioned at the terminal alkyne of the pent-3-ynyl group. Furthermore, copper salts can also act as Lewis acids to activate the trichloroacetimidate leaving group.

Ruthenium-Catalyzed Reactions

There is no available information on the use of ruthenium catalysts to effect transformations of this compound. Research on ruthenium-catalyzed reactions of similar structures, such as propargyl alcohols, often involves activation of the alkyne or alcohol moiety for various transformations, including cyclizations, additions, and annulations. However, the specific reactivity of the trichloroethanimidate functional group in the presence of ruthenium catalysts, and its interplay with the internal alkyne of the pent-3-yn-2-yl moiety, has not been reported.

Synthetic Utility in Complex Molecule Construction

Application in the Synthesis of Natural Products and Analogues

The unique structure of Pent-3-yn-2-yl 2,2,2-trichloroethanimidate makes it a valuable tool for the stereoselective synthesis of natural products and their analogues. The pentynyl group can serve as a handle for further transformations, such as click chemistry, cross-coupling reactions, or reductions, adding to the molecular complexity of the target molecule.

Construction of Chiral Nitrogen-Containing Scaffolds

The development of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and natural product synthesis. syr.edunih.gov this compound serves as an effective electrophile for creating chiral scaffolds that are precursors to a wide range of biologically active molecules. When activated by a Lewis acid, the imidate can react with various nucleophiles, transferring the chiral pent-3-yn-2-yl group to form a new stereocenter. This strategy is foundational for building libraries of chiral amines, amides, and other nitrogenous compounds that form the core of many pharmaceuticals. The inherent chirality of the reagent allows for the asymmetric synthesis of these scaffolds without the need for a separate chiral auxiliary or catalyst in some cases.

Synthesis of Pyrroloindoline and Indolenine Derivatives

Pyrroloindoline and indolenine skeletons are prevalent in a large family of alkaloids with significant biological activities. The synthesis of these structures often involves the strategic alkylation of an indole (B1671886) nucleus. Trichloroacetimidates, as a class, are excellent alkylating agents for this purpose under Lewis acid catalysis.

Specifically, the reaction of substituted indoles with this compound can be used to generate 3-alkynyl-3H-indolenine derivatives. These intermediates are highly valuable as they can undergo subsequent intramolecular cyclization or other transformations to yield complex pyrroloindoline-containing natural products. For example, the Lewis acid-catalyzed reaction between a 2-substituted indole and the imidate leads to the formation of a C3-alkyated indolenine, a key step in assembling the core of compounds like the communesins. The alkyne functionality introduced by the reagent remains available for further synthetic manipulations, enabling a divergent approach to various natural product analogues.

Preparation of Advanced Synthetic Intermediates and Building Blocks

The utility of this compound extends to the creation of versatile building blocks for broader synthetic campaigns. The combination of a reactive imidate, a chiral center, and a terminal alkyne allows for the generation of multifunctional intermediates that can be elaborated into a variety of complex structures.

These building blocks are particularly sought after in diversity-oriented synthesis, where the goal is to rapidly generate a library of structurally diverse small molecules. The pentynyl group can participate in a wide array of reactions, including:

Click Chemistry: The terminal alkyne is a perfect partner for azide-alkyne cycloadditions.

Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides to form more complex carbon skeletons.

Hydration/Oxidation: The alkyne can be converted into a ketone or other oxygen-containing functional groups.

By using this compound to install this functionality early in a synthetic sequence, chemists can create a platform from which numerous analogues can be accessed.

Development of Novel Heterocyclic Systems (e.g., Oxazoles, Oxazolidinones)

Heterocyclic compounds are of paramount importance in chemistry, and the development of new methods for their synthesis is a continuous effort.

Oxazoles: While classic methods like the van Leusen oxazole (B20620) synthesis are common, the use of specialized building blocks offers alternative routes. An amino alcohol derived from the hydrolysis of an amide formed from this compound could serve as a precursor for oxazole synthesis. The resulting oxazole would bear a chiral pentynyl substituent, a feature that could be exploited in the design of novel ligands or biologically active agents. The synthesis of substituted oxazoles is of great interest due to their presence in numerous natural products and pharmaceuticals.

Oxazolidinones: Oxazolidinones are a critical class of heterocycles, most notably represented by the antibiotic linezolid. Chiral oxazolidinones also function as valuable auxiliaries in asymmetric synthesis. The synthesis of N-aryl oxazolidinones can be achieved from N-aryl carbamates and epichlorohydrin. A synthetic strategy involving this compound could involve its reaction with a suitable diol or amino alcohol precursor, followed by cyclization to form the oxazolidinone ring. This would result in a novel class of oxazolidinones containing a chiral alkynyl side chain, opening avenues for new structure-activity relationship studies in medicinal chemistry.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The reactivity of propargylic compounds is often unlocked and controlled through catalytic methods. Future research will undoubtedly focus on discovering and optimizing catalytic systems for reactions involving Pent-3-yn-2-yl 2,2,2-trichloroethanimidate to achieve higher efficiency, and regio- and stereoselectivity. While late-transition metals like gold, platinum, and palladium have shown considerable utility in activating propargylic esters and alcohols, the development of catalysts tailored for the specific electronic properties of propargylic imidates is a promising frontier. acs.orgrsc.orgnih.govrsc.org

The exploration of cooperative catalysis, which utilizes a combination of a transition metal catalyst and an organocatalyst, is a particularly exciting direction. This dual activation strategy could provide synergistic effects, enabling transformations that are not possible with either catalyst alone. For instance, a chiral phosphine (B1218219) organocatalyst could be used in tandem with a copper complex to achieve highly enantioselective propargylic substitutions. rsc.org Furthermore, the development of catalysts based on earth-abundant and less toxic metals like iron is gaining traction as a sustainable alternative to precious metal catalysts. acs.org

Table 1: Potential Catalytic Systems for Reactions of this compound

| Catalyst Type | Potential Reaction | Advantages |

| Gold(I)/Gold(III) Complexes | Cycloisomerization, Rearrangements | Strong π-Lewis acidity, stabilization of cationic intermediates. acs.org |

| Palladium(0)/Palladium(II) Complexes | Cross-coupling, Cycloadditions | Versatile reactivity, well-established catalytic cycles. jst.go.jp |

| Copper(I)/Copper(II) Complexes | Propargylic amination, Substitution reactions | Cost-effective, good for heteroatom nucleophiles. rsc.org |

| Chiral Phosphine Organocatalysts | Asymmetric (4+2) Cycloadditions | Enantioselective C-C bond formation. acs.org |

| Iron-based Catalysts | Radical-mediated transformations | Sustainable, low cost, environmentally benign. acs.org |

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. researchgate.net The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs. The alkyne can participate in cycloadditions or act as a nucleophile/electrophile, while the imidate can serve as a precursor to amidines or other nitrogen-containing heterocycles.

Cascade reactions, where a single catalytic event triggers a sequence of transformations, are another area of significant potential. rsc.orgnih.gov For instance, a metal-catalyzed rearrangement of the propargylic imidate could generate a reactive intermediate, such as an allenyl amide, which could then undergo an intramolecular cyclization or a subsequent intermolecular reaction in a one-pot fashion. acs.org The development of such cascade processes would enable the rapid assembly of complex molecular scaffolds from simple starting materials. A notable example is the potential for a cascade cyclization and acyl migration when reacting with isocyanides to form substituted furans. nih.gov

Table 2: Hypothetical Multicomponent Reactions Involving this compound

| Reaction Type | Reactants | Potential Product Class |

| Aza-Diels-Alder/Amidine Formation | This compound, Diene, Lewis Acid | Fused Polycyclic Amidines |

| Passerini-type Reaction | This compound (after conversion to an aldehyde), Isocyanide, Carboxylic Acid | α-Acyloxy Propargylic Amides |

| Ugi-type Reaction | This compound (after conversion to an amine), Aldehyde, Isocyanide, Carboxylic Acid | Peptidomimetic structures with a propargyl group |

Exploration of Novel Reaction Classes for Propargylic Imidates

Beyond the established reactivity of propargylic systems, future research is expected to uncover entirely new classes of reactions for propargylic imidates like this compound. The unique electronic nature of the imidate group, compared to more commonly studied esters and alcohols, could lead to unprecedented reactivity patterns.

One area of interest is the exploration of radical-mediated transformations. The trichloromethyl group of the imidate could potentially participate in radical processes, or the propargylic position could be functionalized via radical addition to the alkyne. Furthermore, the development of photoredox catalysis opens up new possibilities for activating the molecule using visible light, which aligns with the principles of green chemistry. mdpi.com The application of electrochemistry is another sustainable approach that could be employed for both the synthesis and transformation of such compounds. nih.gov

Advancements in Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic chemistry research. pnas.orgpaperpublications.orgresearchgate.net Future work on this compound and related compounds will likely emphasize the development of more sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, the development of highly efficient catalytic processes to minimize waste, and the design of reactions with high atom economy. pnas.org

A key focus will be on the direct substitution of the propargylic hydroxyl group to form the imidate, avoiding the use of stoichiometric and often hazardous activating agents. rsc.org The use of catalytic amounts of a Brønsted or Lewis acid for this transformation would be a significant step forward. rsc.org Additionally, the development of methods for the protection and deprotection of the nitrogen-containing functional group that are more sustainable is an active area of research. nih.govmdpi.com The ultimate goal is to develop synthetic routes that are not only efficient and versatile but also minimize their environmental impact.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Pent-3-yn-2-yl 2,2,2-trichloroethanimidate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving trichloroacetonitrile and a propargyl alcohol derivative (e.g., pent-3-yn-2-ol). Optimization involves varying reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability and product purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and trichloroethanimidate moiety (δ ~160–170 ppm for imidate carbonyl in ¹³C).

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1650 cm⁻¹ (C=N stretch).

- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and isotopic patterns from chlorine atoms.

Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests should include:

- Thermal Analysis : TGA/DSC to assess decomposition temperatures.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Moisture Sensitivity : Karl Fischer titration to quantify hygroscopicity; use molecular sieves in storage.

Accelerated aging studies (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction kinetics studies involving this compound?

- Methodological Answer : Discrepancies in rate constants or product distributions may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Use:

- Isotopic Labeling : e.g., deuterated substrates to track hydrogen transfer.

- In Situ Monitoring : ReactIR or stopped-flow NMR to capture transient intermediates.

- Computational Modeling : Transition state analysis (DFT/MD) to identify energetically favored pathways.

Triangulate experimental and theoretical data to reconcile contradictions .

Q. How can the compound’s reactivity be modulated for selective functionalization in complex syntheses?

- Methodological Answer : The trichloroethanimidate group is electrophilic but sensitive to steric hindrance. Strategies include:

- Protecting Groups : Temporarily shield the alkyne (e.g., TMS protection) to direct reactivity to the imidate.

- Catalytic Systems : Palladium-mediated cross-coupling (Sonogashira) for alkyne functionalization.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the imidate.

Kinetic vs. thermodynamic control studies guide selectivity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer : Scale-up risks include exothermicity and byproduct formation. Mitigate via:

- Flow Chemistry : Continuous reactors for better heat/mass transfer.

- In-line Purification : Chromatography or crystallization integrated into the workflow.

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., Raman spectroscopy) to detect impurities early.

Design of Experiments (DoE) optimizes critical parameters (e.g., stoichiometry, residence time) .

Data-Driven Research Design

Q. How to design a robust experimental framework for studying the compound’s biological interactions?

- Methodological Answer : Combine:

- In Vitro Assays : Dose-response curves (IC₅₀) in enzyme inhibition studies.

- Molecular Docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).

- Metabolic Stability Tests : Liver microsome assays to assess pharmacokinetic profiles.

Validate findings with orthogonal methods (e.g., SPR for binding kinetics) .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) of derivatives?

- Methodological Answer : Use multivariate analysis:

- Principal Component Analysis (PCA) : To reduce dimensionality of substituent effects.

- QSAR Models : ML algorithms (e.g., Random Forest) trained on descriptors like logP, HOMO/LUMO gaps.

- Bayesian Inference : Quantify uncertainty in activity predictions.

Cross-validation (k-fold) ensures model generalizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.